5-[(Methylamino)methyl]-4,5-dihydro-1,2,4-triazol-3-one hydrochloride
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Overview
Description
5-METHYLAMINOMETHYL-2,4-DIHYDRO-[1,2,4]TRIAZOL-3-ONE HYDROCHLORIDE is a chemical compound with the molecular formula C4H8N4O·HCl and a molecular weight of 164.59 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYLAMINOMETHYL-2,4-DIHYDRO-[1,2,4]TRIAZOL-3-ONE HYDROCHLORIDE typically involves the reaction of methylamine with a triazole derivative under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 2-8°C . The product is then purified and crystallized to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-METHYLAMINOMETHYL-2,4-DIHYDRO-[1,2,4]TRIAZOL-3-ONE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other triazole derivatives.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized triazole compounds .
Scientific Research Applications
5-METHYLAMINOMETHYL-2,4-DIHYDRO-[1,2,4]TRIAZOL-3-ONE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-METHYLAMINOMETHYL-2,4-DIHYDRO-[1,2,4]TRIAZOL-3-ONE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride: Similar structure but lacks the methylamino group.
5-Nitro-1,2,4-triazole-3-one: Contains a nitro group instead of a methylamino group.
3-Nitro-1,2,4-triazol-5-one: Another nitro derivative with different substitution patterns.
Uniqueness
The uniqueness of 5-METHYLAMINOMETHYL-2,4-DIHYDRO-[1,2,4]TRIAZOL-3-ONE HYDROCHLORIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C4H9ClN4O |
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Molecular Weight |
164.59 g/mol |
IUPAC Name |
3-(methylaminomethyl)-3,4-dihydro-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C4H8N4O.ClH/c1-5-2-3-6-4(9)8-7-3;/h3,5H,2H2,1H3,(H,6,9);1H |
InChI Key |
QCNVVKFESJXTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1NC(=O)N=N1.Cl |
Origin of Product |
United States |
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